molecular formula C14H12N2O3 B1662304 Salicylidene salicylhydrazide CAS No. 3232-36-8

Salicylidene salicylhydrazide

Cat. No. B1662304
CAS RN: 3232-36-8
M. Wt: 256.26 g/mol
InChI Key: OMCYEZUIYGPHDJ-UHFFFAOYSA-N
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Description

Salicylidene salicylhydrazide is a synthetic organic compound . It is also known by other synonyms such as salicylaldehyde salicyloylhydrazone and salicylic salicylidenehydrazide .


Molecular Structure Analysis

The molecular formula of Salicylidene salicylhydrazide is C14H12N2O3 . It has a molecular weight of 256.26 . The compound contains a total of 32 bonds, which include 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

While specific chemical reactions involving Salicylidene salicylhydrazide are not detailed in the search results, it’s known that the compound interacts with threonine 255 located within the transmembrane domain 1 and isoleucine 308 located extracellularly of the GABA A receptors with β1 subunit .


Physical And Chemical Properties Analysis

Salicylidene salicylhydrazide is an off-white solid . It is soluble in DMSO but insoluble in water . It has a density of 1.318g/cm3 .

Scientific Research Applications

Anti-HIV-1 Activity

Salicylidene acylhydrazide compounds demonstrate significant in vitro anti-HIV-1 activity. These compounds inhibit both cell-free and cell-associated HIV-1 and show effectiveness in vaginal fluid and semen simulants. Their mechanism of action includes post-integration steps of the HIV-1 replication cycle, making them potential candidates for topical genital microbicides (Forthal et al., 2012).

Anti-Chlamydial Activity

Salicylidene acylhydrazides are effective against Chlamydia trachomatis and Chlamydophila pneumoniae. One compound, ME0192, has shown promising results in reducing the infectious burden of C. trachomatis in a mouse vaginal infection model, indicating potential for topical treatment of Chlamydia infections (Ur-Rehman et al., 2012).

Inhibiting Bacterial Type III Secretion in Salmonella

Salicylidene acylhydrazides affect the activity of type III secretion systems (T3SSs) in Salmonella enterica, crucial for bacterial virulence. They inhibit the pathogenicity island 1 T3SS-mediated invasion of epithelial cells and intracellular bacterial replication in murine macrophage-like cells. This finding suggests their potential use in designing specific inhibitors of bacterial T3SSs to counteract bacterial virulence (Negrea et al., 2007).

Protection Against Chlamydia trachomatis Vaginal Infection

INP0341, a salicylidene acylhydrazide compound, has been shown to inhibit the growth of Chlamydia in vitro and protect mice from vaginal Chlamydia trachomatis infections. This compound, with negligible toxicity and effectiveness in vaginal simulants, is a promising candidate for formulation as a vaginal microbicide (Slepenkin et al., 2011).

Impact on Male Reproductive System

A study assessing the toxicological effects of salicylidene salicylhydrazide (SCS) on the male reproductive systemin mice found that various doses of SCS did not produce substantial changes in the normal histological features of the testes or affect body and testes weights significantly. However, higher doses over extended periods showed mild-to-moderate histopathological changes. These findings suggest that SCS is relatively safe but warrants cautious use at higher doses (Sultana et al., 2021).

Anticancer Activity

Salicylhydrazides exhibit significant anticancer activity against various human tumor cell lines, including hormone receptor-positive and -negative types. Compounds like SC21 have shown effectiveness in inducing apoptosis and blocking the cell cycle in different phases, depending on the cell line, making them potent candidates for further preclinical evaluation in cancer treatment (Plasencia et al., 2005).

Targeting Bacterial Proteins

Salicylidene acylhydrazides target several conserved bacterial proteins, affecting their function and consequently inhibiting bacterial virulence. This class of compounds blocks the type three secretion system of Gram-negative pathogens, indicating their potential as anti-virulence agents (Wang et al., 2011).

Safety And Hazards

Salicylidene salicylhydrazide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCYEZUIYGPHDJ-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062919
Record name Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylidene salicylhydrazide

CAS RN

3232-36-8
Record name Chel 180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87864
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxybenzylidene)salicylohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
L Rukh, G Ali, R Ullah, NU Islam, M Shahid - European Journal of …, 2020 - Elsevier
… In this study, treatment with salicylidene salicylhydrazide … In this study, salicylidene salicylhydrazide was not associated … In this study, salicylidene salicylhydrazide attenuated the …
Number of citations: 13 www.sciencedirect.com
SA Thompson, L Wheat, NA Brown… - British journal of …, 2004 - Wiley Online Library
… Herein we describe the identification and characterization of a salicylic acid derivative, salicylidene salicylhydrazide, with unique potency and selectivity for β1-containing receptors. …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
S Sultana, M Haris, F Naz, S Iftikhar… - The Professional …, 2022 - theprofesional.com
… In the present study, salicylidene salicylhydrazide was assessed for its toxicological propensity in mice. The testicular tissue was evaluated for any morphological alterations occurring …
Number of citations: 6 www.theprofesional.com
S Shagufta, M Haris, SR Shah, F Naz… - … of volunteering and …, 2021 - pkp.odvcasarcobaleno.it
… This study evaluates salicylidene salicylhydrazide (SCS) for any possible toxicological effects on male reproductive system. Male BALB/c mice were daily administered withSCSat 5, 25, …
Number of citations: 2 pkp.odvcasarcobaleno.it
GAR Johnston - British journal of pharmacology, 2013 - Wiley Online Library
… Interesting GABA antagonists not structurally related to bicuculline include gabazine, salicylidene salicylhydrazide, RU5135 and 4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole. Bicuculline …
Number of citations: 185 bpspubs.onlinelibrary.wiley.com
T Kimura, K Ishikawa, Y Sakasegawa, K Teruya, T Sata… - FEBS letters, 2010 - Elsevier
… Treatment with a gabrb1-specific inhibitor, salicylidene salicylhydrazide, dose-dependently decreased the abnormal prion protein level, but silencing of other GABAA receptor subunits’ …
Number of citations: 8 www.sciencedirect.com
K George, CV Preuss, NM Sadiq - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… [6] Salicylidene salicylhydrazide (SCS) acts as an inhibitor of activating GABA-A receptors containing the beta-1 subunit.[7] RU5135, a steroid derivative, acts as a competitive …
Number of citations: 15 www.ncbi.nlm.nih.gov
W Ahmad, F Naz, B Khan, A Kamal… - Journal of Khyber …, 2020 - journalofkcd.com
… Salicylidene salicylhydrazide is unusual in selectively inhibiting GABAa receptors which … Recently it has been discovered that lack of Salicylidene salicylhydrazide interaction with …
Number of citations: 0 journalofkcd.com
YA Blednov, CM Borghese, MP Dugan, S Pradhan… - …, 2020 - Elsevier
… The β1-specific antagonist, salicylidene salicylhydrazide (SCS), produced faster recovery from ethanol- and diazepam-induced ataxia, but did not alter propofol- or etomidate-induced …
Number of citations: 5 www.sciencedirect.com
F Wegner, R Kraft, K Busse, W Härtig… - Journal of …, 2008 - Wiley Online Library
GABA A receptor function is involved in regulating proliferation, migration, and differentiation of rodent neural progenitor cells (NPCs). However, little is known about the molecular …
Number of citations: 37 onlinelibrary.wiley.com

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